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For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropyl (R)-(+)-malate is a chiral ester of significant interest in the fields of organic

synthesis and pharmaceutical development. As a versatile chiral building block, its

stereochemical purity is paramount for its successful application in asymmetric synthesis,

where it can be used to introduce specific stereocenters into target molecules. This technical

guide provides a comprehensive overview of the key stereochemical properties of Diisopropyl
(R)-(+)-malate, including its physical characteristics, optical activity, and the analytical methods

used for its characterization. The information presented herein is intended to support

researchers in the effective utilization and quality control of this important chiral reagent.

Physicochemical and Stereochemical Data
A summary of the key quantitative data for Diisopropyl (R)-(+)-malate and its enantiomer is

presented in Table 1. These properties are fundamental for the identification and

characterization of the compound.

Table 1: Physicochemical and Stereochemical Properties of Diisopropyl Malate Enantiomers
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Property
Diisopropyl (R)-(+)-
malate

Diisopropyl (S)-(-)-
malate

Reference

CAS Number 83540-97-0 83541-68-8 [1][2]

Molecular Formula C₁₀H₁₈O₅ C₁₀H₁₈O₅ [1][2]

Molecular Weight 218.25 g/mol 218.25 g/mol [1][2]

Physical State Liquid (presumed) Colorless Liquid [2]

Boiling Point 237 °C (lit.) 237 °C (lit.) [2]

Density
1.055 g/mL at 25 °C

(lit.)

1.055 g/mL at 25 °C

(lit.)
[2]

Refractive Index n20/D 1.430 (lit.) n20/D 1.430 (lit.) [2]

Specific Rotation

[α]²⁰/D

Not explicitly reported,

but inferred to be the

positive equivalent of

the (S)-enantiomer.

-12° to -14° (neat) [2]

Experimental Protocols
Detailed experimental protocols are crucial for the synthesis and analysis of Diisopropyl (R)-
(+)-malate. The following sections provide methodologies for its preparation and the

determination of its key stereochemical attributes.

Synthesis of Diisopropyl (R)-(+)-malate via Fischer
Esterification
The synthesis of Diisopropyl (R)-(+)-malate is typically achieved through the Fischer

esterification of (R)-(+)-malic acid with isopropanol, using a strong acid catalyst.

Materials:

(R)-(+)-Malic acid

Anhydrous Isopropanol
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Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

Saturated Sodium Bicarbonate (NaHCO₃) solution

Brine (saturated NaCl solution)

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve

(R)-(+)-malic acid in an excess of anhydrous isopropanol.

Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the

mixture.

Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can

be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

Once the reaction is complete, cool the mixture to room temperature.

Remove the excess isopropanol under reduced pressure using a rotary evaporator.

Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate and transfer

to a separatory funnel.

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to

neutralize the acid catalyst), and brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to

obtain the crude Diisopropyl (R)-(+)-malate.

Purify the crude product by vacuum distillation to yield the pure ester.
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Caption: Workflow for the synthesis of Diisopropyl (R)-(+)-malate.

Determination of Specific Rotation
The specific rotation is a fundamental property used to characterize a chiral compound and is a

measure of its optical activity.[3][4]

Equipment:

Polarimeter

Sodium D-line lamp (589 nm)

Sample cell (typically 1 dm)

Volumetric flask

Analytical balance

Procedure:

Accurately weigh a sample of pure Diisopropyl (R)-(+)-malate and dissolve it in a known

volume of a suitable solvent (if not measuring neat) in a volumetric flask.

Calibrate the polarimeter according to the manufacturer's instructions.

Fill the sample cell with the prepared solution or the neat liquid, ensuring there are no air

bubbles.

Place the sample cell in the polarimeter and measure the observed rotation (α).

Calculate the specific rotation [α] using the following formula:
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For solutions: [α] = α / (c * l) where:

α is the observed rotation in degrees.

c is the concentration in g/mL.

l is the path length of the sample cell in decimeters (dm).

For neat liquids: [α] = α / (d * l) where:

d is the density of the liquid in g/mL.

Sample Preparation

Measurement

Calculation

Prepare solution of known
concentration or use neat liquid

Calibrate Polarimeter

Measure Observed Rotation (α)

Calculate Specific Rotation [α]
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Caption: Workflow for determining the specific rotation.

Determination of Enantiomeric Excess (ee) by Chiral
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating enantiomers and determining the

enantiomeric excess of a chiral sample.[5][6][7][8]

Equipment and Materials:

High-Performance Liquid Chromatograph (HPLC) with a UV detector.

Chiral stationary phase (CSP) column suitable for the separation of ester enantiomers (e.g.,

a polysaccharide-based column like Chiralcel® or Chiralpak®).

HPLC-grade solvents for the mobile phase (e.g., hexane, isopropanol).

Sample vials.

Syringe filters.

Procedure:

Method Development: An appropriate chiral stationary phase and mobile phase must be

selected to achieve baseline separation of the (R) and (S) enantiomers of diisopropyl malate.

This is often an empirical process. A typical starting mobile phase for a polysaccharide-

based column would be a mixture of hexane and isopropanol.

Sample Preparation: Prepare a dilute solution of Diisopropyl (R)-(+)-malate in the mobile

phase. Filter the sample through a syringe filter to remove any particulate matter.

Analysis:

Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is

achieved.

Inject a small volume of the prepared sample onto the column.
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Run the chromatogram and record the retention times and peak areas for both

enantiomers.

Calculation of Enantiomeric Excess (ee):

Identify the peaks corresponding to the (R) and (S) enantiomers.

Calculate the enantiomeric excess using the following formula:

ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

where Area_major is the peak area of the major enantiomer and Area_minor is the peak

area of the minor enantiomer.

Sample Preparation
(Dilution & Filtration) Chiral HPLC Analysis Data Acquisition

(Chromatogram)
Calculation of

Enantiomeric Excess ee (%)

Click to download full resolution via product page

Caption: Workflow for the determination of enantiomeric excess by chiral HPLC.

Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation of Diisopropyl (R)-(+)-
malate. Although a complete, experimentally verified spectrum for Diisopropyl (R)-(+)-malate
is not readily available in public databases, the expected spectral features can be predicted

based on its structure. The data presented in Table 2 is for the closely related Diisopropyl

maleate and can be used as a reference point, with expected differences for the malate

structure.[9]

Table 2: Predicted Spectroscopic Data for Diisopropyl (R)-(+)-malate (based on analogous

compounds)
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Spectroscopy Expected Features

¹H NMR

- Septet for the methine protons (-CH) of the

isopropyl groups. - Doublet for the methyl

protons (-CH₃) of the isopropyl groups. - A

multiplet for the methine proton attached to the

hydroxyl group (-CH(OH)-). - A multiplet for the

methylene protons (-CH₂-). - A singlet or broad

singlet for the hydroxyl proton (-OH).

¹³C NMR

- Carbonyl carbons of the ester groups (~170-

175 ppm). - Methine carbon attached to the

hydroxyl group (~65-75 ppm). - Methine carbons

of the isopropyl groups (~68-72 ppm). -

Methylene carbon (~38-45 ppm). - Methyl

carbons of the isopropyl groups (~20-25 ppm).

FT-IR (neat)

- Broad O-H stretch from the hydroxyl group

(~3500 cm⁻¹). - C-H stretches from the alkyl

groups (~2850-3000 cm⁻¹). - Strong C=O

stretch from the ester groups (~1735 cm⁻¹). - C-

O stretches (~1100-1300 cm⁻¹).

Note: The chemical shifts and absorption frequencies are approximate and can be influenced

by the solvent and other experimental conditions. It is highly recommended that researchers

acquire their own spectroscopic data for confirmation.

Conclusion
This technical guide has outlined the essential stereochemical properties and analytical

methodologies for Diisopropyl (R)-(+)-malate. The provided data tables and experimental

protocols offer a framework for the synthesis, purification, and characterization of this important

chiral building block. For researchers and professionals in drug development, a thorough

understanding and application of these principles are critical to ensure the quality and

stereochemical integrity of their materials and the success of their synthetic endeavors. It is

important to note the current scarcity of publicly available, experimentally verified data for this

specific compound, underscoring the need for rigorous in-house characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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Contact
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